Sakacin P

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

146240-19-9 |

|---|---|

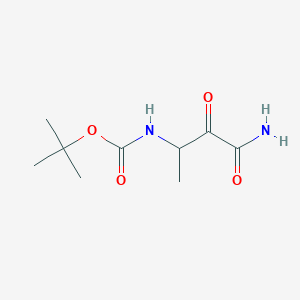

Molecular Formula |

C18H21N3O2 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-3,4-dioxobutan-2-yl)carbamate |

InChI |

InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14) |

InChI Key |

VMETVXNVLXCEFC-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C |

Synonyms |

sakacin P |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Sakacin P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacin P is a bacteriocin produced by strains of Lactobacillus sakei, first isolated from fermented dry sausages.[1] It is a small, heat-stable, cationic peptide classified as a class IIa bacteriocin, also known as pediocin-like bacteriocins.[2][3] This class of bacteriocins is particularly noted for its potent antimicrobial activity against the foodborne pathogen Listeria monocytogenes, making it a significant subject of research for applications in food preservation and as a potential therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the discovery, characterization, and methodologies used in the study of this compound.

Biochemical and Antimicrobial Properties

This compound is a 43-amino acid peptide with a molecular weight of approximately 4.4 kDa.[4] Its production is mediated by a cluster of genes, the spp operon, which encodes the bacteriocin precursor, immunity protein, and the machinery for its regulation and transport.[4][5] The production of this compound is tightly regulated by a quorum-sensing mechanism, specifically a three-component regulatory system.[2]

Data Presentation: Physicochemical and Antimicrobial Characteristics of this compound

| Property | Value | Reference |

| Molecular Weight | ~4435 Da | [6] |

| Amino Acid Residues | 43 | [6] |

| Calculated Isoelectric Point (pI) | Basic (predicted) | [2] |

| Class | IIa Bacteriocin (Pediocin-like) | [2] |

| Organism | Strain(s) | 50% Inhibitory Concentration (IC50) (ng/mL) | Reference |

| Listeria monocytogenes | 200 strains from food industry | 0.01 - 0.61 | [2] |

| Listeria monocytogenes | EGDe | High (relative to other strains) | [7] |

| Listeria monocytogenes | L502, L1037 | High (relative to other strains) | [7] |

| Listeria monocytogenes | L40, L688 | Low (relative to other strains) | [7] |

Genetic Organization and Regulation of this compound Production

The production of this compound is governed by the spp gene cluster. This cluster contains the structural gene for this compound (sppA), the immunity protein gene (spiA), and genes responsible for the regulation and transport of the bacteriocin (sppK, sppR, sppT, and sppE).[4]

Signaling Pathway for this compound Production

The expression of the spp gene cluster is regulated by a three-component system consisting of a peptide pheromone (SppIP), a histidine kinase (SppK), and a response regulator (SppR).[2]

Caption: Regulation of this compound production via a three-component system.

Experimental Protocols

Purification of this compound from Lactobacillus sakei Culture

This protocol describes a multi-step process for the purification of this compound to homogeneity.

A. Ammonium Sulfate Precipitation:

-

Grow the Lactobacillus sakei producer strain in MRS broth at 30°C to the early stationary phase.

-

Centrifuge the culture at 10,000 x g for 30 minutes at 4°C to pellet the cells.

-

Collect the supernatant and add ammonium sulfate to a final concentration of 40% (w/v) saturation.

-

Stir gently at 4°C for at least 4 hours to precipitate the proteins.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.

-

Resuspend the pellet in a minimal volume of 20 mM sodium phosphate buffer (pH 5.8).

B. Ion-Exchange Chromatography:

-

Equilibrate an SP Sepharose Fast Flow cation exchange column with 20 mM sodium phosphate buffer (pH 5.8).

-

Load the resuspended protein solution onto the column.

-

Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins with a linear gradient of 0 to 1 M NaCl in the same buffer.

-

Collect fractions and test for antimicrobial activity against a sensitive indicator strain, such as Listeria monocytogenes.

C. Hydrophobic Interaction Chromatography (HIC):

-

Pool the active fractions from the ion-exchange step.

-

Add ammonium sulfate to the pooled fractions to a final concentration of 1 M.

-

Equilibrate an Octyl Sepharose 4 Fast Flow column with 20 mM sodium phosphate buffer containing 1 M ammonium sulfate (pH 5.8).

-

Load the sample onto the column.

-

Wash the column with the equilibration buffer.

-

Elute this compound with a decreasing linear gradient of ammonium sulfate (1 M to 0 M) in 20 mM sodium phosphate buffer (pH 5.8).

-

Collect fractions and assay for antimicrobial activity.

D. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from the HIC step.

-

Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Equilibrate a C18 reverse-phase column (e.g., PepRPC HR 5/5) with 0.1% TFA in water (Solvent A).

-

Load the sample onto the column.

-

Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA (Solvent B) over 60 minutes.

-

Monitor the eluate at 220 nm and collect peaks.

-

Assay the collected fractions for antimicrobial activity and confirm purity by mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This microtiter plate assay is used to quantify the antimicrobial activity of this compound.

-

Prepare a stock solution of purified this compound of known concentration.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate growth medium for the target bacterium.

-

Inoculate each well with a standardized suspension of the target bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria with no this compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cloning and Expression of the this compound Gene (sppA) in Escherichia coli

This protocol provides a general workflow for the heterologous expression of this compound.

A. Gene Amplification and Vector Construction:

-

Design primers to amplify the sppA gene from the genomic DNA of a this compound-producing Lactobacillus sakei strain. The primers should include appropriate restriction sites for cloning into an expression vector (e.g., pET vector).

-

Perform PCR to amplify the sppA gene.

-

Digest the purified PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested sppA gene into the expression vector.

-

Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

-

Select for positive transformants on antibiotic-containing medium and verify the insertion by colony PCR and DNA sequencing.

B. Protein Expression and Verification:

-

Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow a culture of the transformed E. coli in LB broth containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other appropriate methods.

-

Centrifuge the lysate to separate the soluble and insoluble fractions.

-

Analyze the protein expression by SDS-PAGE and confirm the presence of recombinant this compound by Western blotting or mass spectrometry.

Experimental Workflow for Heterologous Expression of this compound

Caption: Workflow for the cloning and expression of the this compound gene.

Conclusion

This compound continues to be a bacteriocin of significant interest due to its potent anti-listerial activity. The detailed methodologies and data presented in this guide provide a foundation for researchers and professionals in the fields of microbiology, food science, and drug development to further explore the potential of this compound. Future research may focus on optimizing its production, expanding its antimicrobial spectrum through protein engineering, and evaluating its efficacy and safety in various applications.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. Differences in Susceptibility of Listeria monocytogenes Strains to this compound, Sakacin A, Pediocin PA-1, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a New Bacteriocin Operon in this compound-Producing Lactobacillus sakei, Showing Strong Translational Coupling between the Bacteriocin and Immunity Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the this compound gene cluster from Lactobacillus sake Lb674 and its expression in sakacin-negative Lb. sake strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound peptide [novoprolabs.com]

- 7. Complex Phenotypic and Genotypic Responses of Listeria monocytogenes Strains Exposed to the Class IIa Bacteriocin this compound - PMC [pmc.ncbi.nlm.nih.gov]

Sakacin P: A Comprehensive Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakacin P, a member of the class IIa bacteriocins, is a ribosomally synthesized antimicrobial peptide produced by strains of Lactobacillus sakei.[1][2] This peptide has garnered significant interest within the scientific and pharmaceutical communities due to its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes.[1][2] This technical guide provides an in-depth analysis of the structure, function, and underlying molecular mechanisms of this compound. It includes a summary of its physicochemical properties, a detailed look at its genetic organization and biosynthesis, its mode of action, and comprehensive experimental protocols for its study. This document aims to serve as a core resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Molecular Structure of this compound

This compound is a small, heat-stable peptide that is well-characterized in terms of its primary and secondary structure.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | KYYGNGVHCGKHSCTVDWGTAIGNIGNNAAANWATGGNAGWNK | [4] |

| Molecular Formula | C192H278N60O59S2 | [4] |

| Molecular Weight | 4434.73 Da | [4] |

| Classification | Class IIa Bacteriocin | [4][5] |

| Producing Organism | Lactobacillus sakei | [1][2] |

Three-Dimensional Structure

The three-dimensional structure of this compound is characterized by a distinct N-terminal region and a central α-helix. The peptide contains an α-helical structure between positions 18 and 33, which is critical for its antimicrobial function.[4]

Genetic Organization and Biosynthesis

The production of this compound is a complex process orchestrated by a dedicated gene cluster.

The this compound Gene Cluster

The this compound gene cluster is located on the chromosome of Lactobacillus sakei and comprises six key genes: sppK, sppR, sppA, spiA, sppT, and sppE, all transcribed in the same direction.[6]

-

sppK and sppR : These genes encode a two-component signal transduction system, with SppK acting as the histidine kinase and SppR as the response regulator. This system is responsible for regulating the expression of the this compound operon.[6]

-

sppA : This is the structural gene that encodes the this compound preprotein.[6] The preprotein consists of a leader peptide that is cleaved off during maturation.[3]

-

spiA : This gene encodes the immunity protein, which protects the producing cell from the antimicrobial action of this compound.[6]

-

sppT and sppE : These genes encode an ABC transporter and an accessory protein, respectively, which are responsible for the secretion and processing of the this compound preprotein.[6]

Biosynthesis and Secretion Pathway

The biosynthesis of this compound is a multi-step process involving transcription, translation, post-translational modification, and secretion.

Caption: A diagram illustrating the key steps in the biosynthesis and secretion of this compound.

Functional Analysis: Antimicrobial Activity

This compound exhibits a targeted antimicrobial spectrum, primarily inhibiting the growth of Gram-positive bacteria.

Mechanism of Action

The primary mode of action of this compound involves the disruption of the target cell's membrane integrity.[4] This leads to the leakage of essential intracellular components, ultimately resulting in cell death.[4]

Caption: A flowchart depicting the proposed mechanism of action of this compound on target bacterial cells.

Antimicrobial Spectrum

The following table summarizes the minimum inhibitory concentration (MIC) values of a sakacin variant, Sakacin ZFM225, against various bacterial strains. While not this compound, it provides an indication of the potential antimicrobial spectrum.

| Target Microorganism | MIC (mg/mL) | Reference |

| Micrococcus luteus 10209 | 0.125 | [7] |

| Staphylococcus aureus D48 | 0.500 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Purification of this compound from Lactobacillus sakei

This protocol is adapted from general bacteriocin purification procedures.[5][8][9]

-

Culture and Harvest:

-

Inoculate Lactobacillus sakei in MRS broth and incubate at 30°C for 18-24 hours.

-

Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Collect the cell-free supernatant.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add ammonium sulfate to the supernatant to achieve 60-80% saturation while stirring at 4°C.

-

Allow precipitation to occur overnight at 4°C.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

-

Resuspend the pellet in a minimal volume of phosphate buffer (e.g., 20 mM, pH 6.0).

-

-

Cation Exchange Chromatography:

-

Apply the resuspended pellet to a cation exchange column (e.g., SP Sepharose) pre-equilibrated with the same phosphate buffer.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound peptides with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

-

Collect fractions and test for antimicrobial activity.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from the ion exchange chromatography.

-

Apply the pooled sample to a C18 RP-HPLC column.

-

Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the eluate at 220 nm and 280 nm.

-

Collect peaks and test for antimicrobial activity.

-

Lyophilize the active fractions to obtain purified this compound.

-

Antimicrobial Susceptibility Testing (Microtiter Plate Broth Dilution Method)

This protocol is based on standard microtiter plate dilution methods.[10][11][12][13][14]

-

Preparation of Bacterial Inoculum:

-

Culture the indicator strain (e.g., Listeria monocytogenes) in an appropriate broth (e.g., BHI) to the mid-logarithmic phase.

-

Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in fresh broth.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of purified this compound in sterile water or a suitable buffer.

-

Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the indicator strain for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the indicator strain.

-

3D Structure Determination by NMR Spectroscopy

This protocol outlines the general steps for determining the three-dimensional structure of a peptide like this compound using NMR spectroscopy.[1][15][16][17][18]

-

Sample Preparation:

-

Dissolve lyophilized, purified this compound in a suitable NMR buffer (e.g., 90% H2O/10% D2O, pH 4.0-6.0) to a final concentration of 1-5 mM.

-

Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

-

1D ¹H NMR: To assess the overall sample quality and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N-labeled this compound, to resolve the backbone amide signals.

-

-

Resonance Assignment:

-

Use the TOCSY and NOESY spectra to sequentially assign the ¹H resonances to specific amino acid residues in the this compound sequence.

-

-

Structure Calculation:

-

Extract distance restraints from the NOESY cross-peak intensities.

-

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR restraints.

-

-

Structure Validation:

-

Evaluate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters and identify any violations of the experimental restraints.

-

Conclusion

This compound stands out as a promising antimicrobial peptide with well-defined structural and functional characteristics. Its potent activity against Listeria monocytogenes makes it a strong candidate for applications in food preservation and as a potential therapeutic agent. The detailed understanding of its genetic basis and mechanism of action provides a solid foundation for protein engineering efforts aimed at enhancing its stability, broadening its antimicrobial spectrum, and improving its overall efficacy. Further research, particularly in the areas of clinical trials and formulation development, will be crucial in translating the potential of this compound into tangible applications for human health and food safety.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. uniprot.org [uniprot.org]

- 3. Cloning and sequencing of sakP encoding this compound, the bacteriocin produced by Lactobacillus sake LTH 673 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound peptide [novoprolabs.com]

- 5. Characterization of a New Bacteriocin Operon in this compound-Producing Lactobacillus sakei, Showing Strong Translational Coupling between the Bacteriocin and Immunity Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of a bacteriocin produced by Lactobacillus sakei R1333 isolated from smoked salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 18. UQ eSpace [espace.library.uq.edu.au]

A Technical Guide to the Isolation and Characterization of Novel Sakacin P-Producing Lactobacillus sakei Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating, identifying, and characterizing novel Lactobacillus sakei strains that produce the bacteriocin sakacin P. This document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.

Introduction to Lactobacillus sakei and this compound

Lactobacillus sakei, recently reclassified as Latilactobacillus sakei, is a lactic acid bacterium commonly found in fermented meat and fish products.[1][2] Certain strains of L. sakei produce this compound, a small, heat-stable, Class IIa bacteriocin that exhibits antimicrobial activity against various Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[3][4][5][6] This inhibitory action makes this compound and its producing strains valuable candidates for applications in food preservation and as potential alternatives to traditional antibiotics.

The production of this compound is a genetically regulated process, orchestrated by the spp gene cluster.[4] This cluster typically includes genes for the bacteriocin precursor (sppA or sakP), immunity (spiA), and a two-component signal transduction system (sppK and sppR) that regulates production based on a peptide pheromone.[4][7] The isolation of novel, robust strains with high this compound yields is a critical step in harnessing its biotechnological potential.

Experimental Protocols

This section details the key experimental procedures for the successful isolation and characterization of this compound-producing L. sakei.

Isolation of Lactobacillus sakei Strains

The primary sources for isolating L. sakei are environments where it naturally thrives, such as fermented foods.

Protocol 2.1.1: Sample Collection and Preparation

-

Source Materials: Collect samples of naturally fermented sausages, cured meats, smoked fish (e.g., salmon), and traditional fermented vegetable products like kimchi.[2][3][8] Fresh fish tissues, particularly the intestine, can also serve as a source.[9]

-

Homogenization: Aseptically weigh 10 g of the sample and homogenize it in 90 mL of sterile 0.1% peptone water or a suitable buffer.

-

Serial Dilution: Perform a ten-fold serial dilution of the homogenate.

-

Plating: Spread-plate 100 µL of appropriate dilutions (e.g., 10⁻³ to 10⁻⁶) onto de Man, Rogosa, and Sharpe (MRS) agar plates. For selective isolation, MRS agar can be supplemented with 2% calcium carbonate (CaCO₃) to identify acid-producing colonies by the formation of a clear zone.[8]

-

Incubation: Incubate the plates anaerobically or microaerophilically (e.g., in an atmosphere with 5% CO₂) at 30°C for 48-72 hours.

Protocol 2.1.2: Strain Identification

-

Initial Screening: Select morphologically distinct colonies (typically milky-white, circular, and convex) from the MRS plates for further characterization.[10]

-

Gram Staining and Catalase Test: Perform Gram staining (expect Gram-positive rods) and a catalase test (lactic acid bacteria are typically catalase-negative).

-

Biochemical Profiling: Use commercial kits like API 50 CHL for sugar fermentation profiling to preliminarily identify isolates as L. sakei.[3]

-

Molecular Identification (PCR):

-

Sequence Analysis: Sequence the 16S rRNA gene amplicons and compare the results with databases like GenBank using BLAST for definitive species identification.[8]

Screening for this compound Production

Once L. sakei isolates are identified, they must be screened for bacteriocin production.

Protocol 2.2.1: Agar Well Diffusion Assay

-

Indicator Strain Preparation: Prepare a lawn of a sensitive indicator strain, such as Listeria innocua, Listeria monocytogenes, or Lactobacillus sakei NCDO 2714, on an appropriate agar medium (e.g., BHI or MRS agar).[7]

-

Culture Supernatant Preparation:

-

Grow the isolated L. sakei strains in MRS broth at 30°C for 18-24 hours.

-

Centrifuge the culture to pellet the cells.

-

Collect the supernatant and adjust its pH to 6.0-6.5 to eliminate inhibition due to organic acids.

-

Filter-sterilize the supernatant through a 0.22 µm filter.

-

-

Assay:

-

Create wells (6-8 mm diameter) in the indicator lawn agar.

-

Add 50-100 µL of the prepared cell-free supernatant to each well.

-

Incubate the plates under conditions suitable for the indicator strain.

-

Measure the diameter of the zone of inhibition around the wells.

-

Protocol 2.2.2: Microtiter Plate Dilution Assay

This method quantifies bacteriocin activity.

-

Preparation: Serially dilute the cell-free supernatant in a 96-well microtiter plate using fresh MRS broth.

-

Inoculation: Inoculate each well with a standardized suspension of the indicator strain to a final optical density (OD₆₀₀) of approximately 0.1.

-

Incubation: Incubate the plate at the optimal growth temperature for the indicator strain.

-

Activity Determination: Measure the OD₆₀₀ of each well after a defined incubation period (e.g., 8-12 hours).

-

Calculation: Bacteriocin activity is expressed in Arbitrary Units per milliliter (AU/mL). One AU is defined as the reciprocal of the highest dilution that causes a 50% inhibition of the indicator strain's growth.[7]

Characterization of this compound

Protocol 2.3.1: Purification of this compound

-

Ammonium Sulfate Precipitation: Precipitate the bacteriocin from a large volume of cell-free supernatant by slowly adding ammonium sulfate to a final saturation of 60%.[3] Stir at 4°C for several hours.

-

Centrifugation: Collect the precipitate by centrifugation.

-

Desalting and Concentration: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate buffer) and desalt using a desalting column or dialysis.

-

Chromatography:

-

Solid-Phase Extraction: Pass the desalted sample through a Sep-Pak C18 cartridge to further concentrate and partially purify the peptide.[3]

-

Reverse-Phase HPLC: For high-purity isolation, perform reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).[3]

-

-

Activity Confirmation: Test the activity of the collected fractions using the agar well diffusion assay.

Protocol 2.3.2: Molecular Mass Determination

-

Mass Spectrometry: Determine the precise molecular weight of the purified bacteriocin using MALDI-TOF or ESI mass spectrometry.[3]

-

SDS-PAGE: Tricine-SDS-PAGE is often used for small peptides and can provide an estimate of molecular weight.[11]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on this compound and its producing strains.

Table 1: Characteristics of this compound and Related Bacteriocins from L. sakei

| Bacteriocin | Producing Strain | Molecular Mass (Da) | Source of Isolation | Reference |

| This compound | L. sakei LTH 673 | 43 amino acids (precursor is 61) | Fermented Sausages | [6] |

| Sakacin G | L. sakei R1333 | 3811 | Smoked Salmon | [3] |

| Sakacin LSJ618 | L. sakei LSJ618 | ~5200 | Fermented Radish | [11] |

| Sakacin MBSa1 | L. sakei MBSa1 | 4303.3 | Salami | [12] |

Table 2: Bacteriocin Production Levels and Conditions

| Strain | Medium | Temperature (°C) | Initial pH | Max. Activity (AU/mL) | Reference |

| L. sakei R1333 | MRS Broth | 30 | 6.5 | 1600 | [3] |

| L. sakei R1333 | MRS Broth (w/o Tween 80) | 30 | 6.5 | 800 | [3] |

| L. sakei MBSa1 | MRS Broth | 25 | - | 1600 | [12] |

| L. sakei 2a | Cheese Spread | 15 | - | 6400 | [13] |

| L. sakei CCUG 42687 | Defined Medium (DML-B) | 4-30 | Uncontrolled | Higher specific production at low temps | [14] |

Visualizations of Key Processes

Diagrams created using Graphviz (DOT language) illustrate critical workflows and biological systems.

Experimental Workflow for Isolation and Screening

Caption: Workflow for isolating and screening this compound-producing L. sakei.

Genetic Organization of the this compound (spp) Gene Cluster

Caption: Genetic organization of the core spp operon for this compound production.

Quorum Sensing Regulation of this compound Production

Caption: Regulation of this compound expression via a two-component system.

Conclusion

The isolation of novel Lactobacillus sakei strains with potent this compound production capabilities is a promising avenue for the development of natural food preservatives and novel antimicrobial agents. The protocols and data presented in this guide offer a standardized framework for researchers in this field. By combining traditional microbiological techniques with modern molecular methods, new strains can be efficiently isolated, identified, and characterized. The subsequent quantification of bacteriocin activity and purification of this compound are essential steps for evaluating the industrial applicability of these strains and their antimicrobial products. Further research into optimizing production conditions and exploring the synergistic effects of this compound with other hurdles will continue to advance its use in food safety and biotechnology.

References

- 1. Latilactobacillus sakei - Wikipedia [en.wikipedia.org]

- 2. method-for-reliable-isolation-of-lactobacillus-sakei-strains-originating-from-tunisian-seafood-and-meat-products - Ask this paper | Bohrium [bohrium.com]

- 3. Characterization of a bacteriocin produced by Lactobacillus sakei R1333 isolated from smoked salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the this compound gene cluster from Lactobacillus sake Lb674 and its expression in sakacin-negative Lb. sake strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Cloning and sequencing of sakP encoding this compound, the bacteriocin produced by Lactobacillus sake LTH 673 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a New Bacteriocin Operon in this compound-Producing Lactobacillus sakei, Showing Strong Translational Coupling between the Bacteriocin and Immunity Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Administration of Lactobacillus sakei CVL-001 Improves Recovery from Dextran Sulfate Sodium-Induced Colitis in Mice by Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and pharmacological potential of Lactobacillus sakei 1I1 isolated from fresh water fish Zacco koreanus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Food Science and Preservation [ekosfop.or.kr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bacteriocin production and inhibition of Listeria monocytogenes by Lactobacillus sakei subsp. sakei 2a in a potentially synbiotic cheese spread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production of this compound by Lactobacillus sakei in a completely defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Determinants of Sakacin P Production in Lactobacillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic determinants governing the production of sakacin P, a class IIa bacteriocin produced by strains of Lactobacillus sakei. This compound has garnered significant interest for its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a promising candidate for applications in food preservation and as a potential therapeutic agent. This document details the genetic architecture of the this compound production system, the regulatory networks that control its expression, and the key experimental methodologies used to elucidate these mechanisms.

The Genetic Architecture of this compound Production

The ability of Lactobacillus sakei to produce this compound is encoded by a dedicated gene cluster, typically located on the chromosome. Research on strains like L. sakei Lb674 has revealed a primary gene cluster, designated spp, which orchestrates the biosynthesis, regulation, transport, and immunity related to this compound.[1][2] Furthermore, a second bacteriocin operon, responsible for the production of a distinct bacteriocin named sakacin Q, is also present and co-regulated with the this compound system.[3]

The this compound (spp) Gene Cluster

The core spp gene cluster is comprised of six key genes organized in a single transcriptional unit: sppK, sppR, sppA, spiA, sppT, and sppE.[1][2] These genes work in concert to ensure the production of active this compound and the protection of the producer cell.

Table 1: Genes of the this compound (spp) Cluster in Lactobacillus sakei Lb674

| Gene | Size (amino acids) | Calculated Molecular Weight (kDa) | Proposed Function |

| sppK | 451 | 52.3 | Histidine kinase component of the three-component regulatory system. Senses the inducing peptide pheromone. |

| sppR | 239 | 27.8 | Response regulator component of the three-component regulatory system. Activated by SppK to induce gene expression. |

| sppA | 61 | 6.8 | Precursor of this compound (pre-sakacin P). Contains an N-terminal leader peptide that is cleaved off during maturation. |

| spiA | 98 | 10.9 | Immunity protein that protects the producer cell from the antimicrobial action of this compound. |

| sppT | 711 | 79.2 | ABC transporter protein involved in the processing and secretion of this compound. |

| sppE | 278 | 31.5 | Accessory protein to the ABC transporter (SppT), assisting in the secretion of this compound. |

Note: The precise gene sizes and calculated molecular weights are derived from the analysis of the L. sakei Lb674 this compound gene cluster sequence (GenBank Accession: Z48542).

The Sakacin Q (sppQ) Operon

Downstream of the primary spp gene cluster lies a second operon responsible for the production of sakacin Q, a bacteriocin with a different antimicrobial spectrum than this compound.[3] This operon is also under the control of the same regulatory system that governs this compound production. The organization of this operon includes the structural gene for sakacin Q (sppQ) and its cognate immunity gene (spiQ).[3]

Table 2: Genes of the Sakacin Q (sppQ) Operon in Lactobacillus sakei Lb674

| Gene | Size (amino acids) | Calculated Molecular Weight (kDa) | Proposed Function |

| sppQ | 67 | 7.4 | Precursor of sakacin Q (pre-sakacin Q). |

| spiQ | 60 | 6.9 | Immunity protein specific to sakacin Q. |

Note: The precise gene sizes and calculated molecular weights are derived from the analysis of the L. sakei Lb674 sakacin Q operon sequence (GenBank Accession: AJ844594).

Regulation of this compound Production: A Three-Component System

The production of both this compound and sakacin Q is tightly regulated by a sophisticated three-component signal transduction system that functions as a quorum-sensing mechanism. This allows the bacterial population to coordinate gene expression in response to cell density. The key components of this regulatory cascade are the inducing peptide pheromone (SppIP), the histidine kinase (SppK), and the response regulator (SppR).[3]

At low cell densities, the concentration of the inducing peptide SppIP is minimal, and the histidine kinase SppK remains in an inactive state. As the bacterial population grows, the extracellular concentration of SppIP increases. Upon reaching a critical threshold, SppIP binds to the sensor domain of the membrane-bound histidine kinase, SppK. This binding event triggers the autophosphorylation of SppK. The phosphoryl group is then transferred to the response regulator, SppR. Phosphorylated SppR acts as a transcriptional activator, binding to the promoter regions of the sppA and sppQ operons, thereby initiating the transcription of the genes required for bacteriocin production, transport, and immunity.

Experimental Protocols

The elucidation of the genetic determinants of this compound production has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Bacteriocin Activity Assay (Agar Well Diffusion Method)

This assay is used to determine the antimicrobial activity of this compound against a sensitive indicator strain, such as Listeria monocytogenes.

Materials:

-

Overnight culture of the indicator strain (e.g., Listeria monocytogenes).

-

Soft agar medium (e.g., BHI or MRS with 0.75% agar).

-

Base agar plates (e.g., BHI or MRS with 1.5% agar).

-

Cell-free supernatant from the L. sakei culture to be tested.

-

Sterile cork borer or pipette tips.

-

Incubator.

Procedure:

-

Prepare an overlay of the indicator strain by mixing 100 µL of an overnight culture with 5 mL of molten soft agar (cooled to ~45°C).

-

Pour the mixture onto a pre-poured base agar plate and allow it to solidify.

-

Create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.

-

Add a defined volume (e.g., 50-100 µL) of the cell-free supernatant from the this compound-producing L. sakei culture into each well.

-

Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours for L. monocytogenes).

-

Measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the bacteriocin activity.

Gene Cloning and Expression in a Heterologous Host

To study the function of individual genes, they can be cloned and expressed in a non-producing, sensitive host strain of Lactobacillus or in Escherichia coli.

Materials:

-

High-fidelity DNA polymerase for PCR.

-

Gene-specific primers with appropriate restriction sites.

-

Chromosomal DNA from L. sakei.

-

An appropriate expression vector (e.g., a shuttle vector for Lactobacillus or a pET vector for E. coli).

-

Restriction enzymes and T4 DNA ligase.

-

Competent cells of the chosen host strain.

-

Selective growth medium.

Procedure:

-

Amplify the gene of interest from L. sakei chromosomal DNA using PCR with gene-specific primers containing restriction sites.

-

Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

-

Transform the ligation mixture into competent cells of the host strain. For Lactobacillus, electroporation is the standard method.

-

Select for transformants on agar plates containing the appropriate antibiotic.

-

Verify the presence and correct orientation of the insert by colony PCR and DNA sequencing.

-

Induce gene expression according to the specific promoter system of the vector (e.g., with IPTG for pET vectors).

-

Assess the phenotype of the recombinant strain (e.g., bacteriocin production, immunity).

Construction of Reporter Gene Fusions

To study the regulation of the spp promoters, they can be fused to a reporter gene, such as gusA (encoding β-glucuronidase), allowing for quantitative analysis of promoter activity.

Materials:

-

PCR primers to amplify the promoter region of interest.

-

A promoter-less reporter vector containing the gusA gene.

-

Restriction enzymes and T4 DNA ligase.

-

Competent L. sakei cells.

-

Substrate for the reporter enzyme (e.g., p-nitrophenyl-β-D-glucuronide for GusA).

-

Spectrophotometer.

Procedure:

-

Amplify the promoter region upstream of the sppA or sppQ operon using PCR.

-

Clone the amplified promoter fragment into a promoter-less reporter vector upstream of the gusA gene.

-

Transform the resulting plasmid into L. sakei.

-

Grow the recombinant strain under different conditions (e.g., with and without the inducing peptide SppIP).

-

Prepare cell lysates and measure the β-glucuronidase activity by monitoring the hydrolysis of a chromogenic substrate at a specific wavelength.

-

Normalize the enzyme activity to the cell density (OD600) to determine the specific promoter activity.

Experimental and Logical Workflows

The investigation of the genetic determinants of this compound production typically follows a logical progression of experiments designed to identify genes, characterize their functions, and understand their regulation.

Conclusion

The production of this compound in Lactobacillus sakei is a complex and tightly regulated process governed by a dedicated set of genes. The identification and characterization of the spp gene cluster and the co-regulated sppQ operon have provided a comprehensive understanding of the molecular machinery responsible for the synthesis of these antimicrobial peptides. The three-component regulatory system ensures that bacteriocin production is a coordinated, cell-density-dependent process, a hallmark of quorum sensing. The detailed methodologies presented in this guide provide a framework for the continued investigation of this compound and other bacteriocins, with the ultimate goal of harnessing their potential for applications in food safety and human health. The continued exploration of these genetic determinants will be crucial for the rational design of novel antimicrobial strategies and the development of next-generation food preservatives and therapeutics.

References

- 1. Characterization of a new bacteriocin operon in this compound-producing Lactobacillus sakei, showing strong translational coupling between the bacteriocin and immunity genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound non-producing Lactobacillus sakei strains contain homologues of the this compound gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the this compound gene cluster from Lactobacillus sake Lb674 and its expression in sakacin-negative Lb. sake strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Sakacin P Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of sakacin P, a class IIa bacteriocin produced by Lactobacillus sakei. This compound has garnered significant interest for its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This document details the genetic organization, regulatory mechanisms, and key experimental methodologies used to elucidate this intricate biosynthetic pathway, offering a comprehensive resource for researchers in microbiology, synthetic biology, and drug development.

The this compound Gene Cluster (spp)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated spp. In the well-characterized Lactobacillus sakei Lb674, this cluster is located on a 7.6 kb chromosomal DNA fragment and comprises six co-transcribed genes: sppK, sppR, sppA, spiA, sppT, and sppE.[1][2][3] The organization and function of these genes are pivotal to the production, regulation, and self-immunity of the bacteriocin.

Table 1: Genes and Proteins of the this compound Biosynthesis Pathway

| Gene | Protein | Function |

| sppA | SppA | This compound preprotein; undergoes post-translational modification and cleavage to form the mature bacteriocin.[1][2][3] |

| spiA | SpiA | Immunity protein; protects the producer cell from the antimicrobial action of this compound.[1][2][3] |

| sppK | SppK | Histidine kinase; the sensor component of a two-component regulatory system.[1][2][3] |

| sppR | SppR | Response regulator; the effector component of the two-component system that controls gene expression.[1][2][3] |

| sppT | SppT | ABC transporter; involved in the processing and secretion of the this compound preprotein.[1][2][4] |

| sppE | SppE | Accessory protein to SppT; facilitates the transport process.[1][2][4] |

| sppIP | SppIP | Inducing peptide (pheromone); a secreted signaling molecule that activates the SppK/SppR system.[5] |

The Biosynthesis and Regulatory Pathway

The production of this compound is a tightly regulated process, primarily governed by a quorum-sensing mechanism mediated by a two-component signal transduction system.[1][2][5] This ensures that the bacteriocin is produced in a cell-density-dependent manner.

-

Basal Expression and Pheromone Production : At low cell densities, there is a basal level of transcription of the spp operon, leading to the production and secretion of a small signaling peptide known as the inducing factor or pheromone (SppIP).[6][7]

-

Quorum Sensing and Signal Transduction : As the bacterial population grows, the extracellular concentration of SppIP increases.[6][7] Upon reaching a critical threshold, SppIP binds to and activates the membrane-bound histidine kinase, SppK.[5]

-

Phosphorylation Cascade and Transcriptional Activation : Activated SppK autophosphorylates and subsequently transfers the phosphate group to the response regulator, SppR.[5] Phosphorylated SppR acts as a transcriptional activator, binding to the promoter regions within the spp gene cluster and significantly upregulating the expression of the entire operon.[5]

-

Synthesis, Processing, and Export : The increased transcription leads to the synthesis of the this compound preprotein, SppA, which consists of an N-terminal leader peptide and the C-terminal pro-peptide.[8] The SppT/SppE ABC transporter recognizes the leader peptide, cleaves it off, and concomitantly exports the mature, active this compound bacteriocin out of the cell.[1][2][4]

-

Self-Immunity : To protect itself from the antimicrobial action of the secreted this compound, the producer cell synthesizes the immunity protein, SpiA.[1][2][3]

Below is a graphical representation of the this compound biosynthesis and regulatory pathway.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Northern blot detection of endogenous small RNAs (∼14 nt) in bacterial total RNA extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Northern blot detection of endogenous small RNAs (approximately14 nt) in bacterial total RNA extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. jptcp.com [jptcp.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Influence of complex nutrients, temperature and pH on bacteriocin production by Lactobacillus sakei CCUG 42687 - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunological and Toxicity Assessment of Sakacin P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxicity Assessment

The toxicological evaluation of sakacin P is crucial to determine its safety profile for potential applications. This involves a series of in vitro and in vivo assays to assess its effects on eukaryotic cells and whole organisms.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in determining the direct effect of this compound on mammalian cells. While specific quantitative data such as IC50 values for this compound against various eukaryotic cell lines are not extensively reported, modified derivatives of this compound have been shown to exhibit low cytotoxicity toward eukaryotic cells, maintaining cell viability above 60% even at high concentrations[1].

Table 1: Summary of Available Cytotoxicity Data for this compound Derivatives

| Cell Line | This compound Concentration | Result | Reference |

| Eukaryotic cells (unspecified) | High concentrations | Cell viability maintained above 60% | [1] |

Hemolytic Activity

Hemolysis assays are performed to assess the lytic effect of this compound on red blood cells, which is an important indicator of its potential to cause damage to cell membranes.

There is currently no specific quantitative data available in the reviewed literature detailing the percentage of hemolysis induced by purified this compound at various concentrations.

In Vivo Toxicity

Acute and sub-acute in vivo toxicity studies in animal models are essential for determining the systemic toxicity of this compound, including the identification of a potential LD50 (lethal dose, 50%).

No in vivo toxicity studies detailing the administration of purified this compound to animal models, including effects on body weight, organ histology, or determination of an LD50, were identified in the reviewed literature.

Immunological Assessment

Understanding the interaction of this compound with the immune system is critical, as it can potentially modulate immune responses. Key aspects to investigate include its effect on cytokine production by immune cells.

Currently, there is a lack of specific studies on the immunomodulatory effects of purified this compound. However, studies on the this compound-producing bacterium, Lactobacillus sakei, have demonstrated immunostimulatory effects. For instance, Lactobacillus sakei K040706 has been shown to increase the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in murine macrophages. This effect is mediated through Toll-like receptor 2 (TLR2) activation. While this suggests that components of the bacterium can trigger an immune response, it is important to conduct studies with purified this compound to determine its specific contribution to these effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for a thorough immunological and toxicity assessment of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow of the hemolysis assay for assessing the membrane-damaging potential of this compound.

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh blood (e.g., human or sheep) in a tube containing an anticoagulant.

-

Centrifuge the blood at 1000 x g for 10 minutes.

-

Discard the supernatant and wash the RBC pellet three times with phosphate-buffered saline (PBS).

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

-

Treatment with this compound:

-

Prepare serial dilutions of purified this compound in PBS.

-

In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the this compound dilutions.

-

Use PBS as a negative control (0% hemolysis) and a 1% Triton X-100 solution as a positive control (100% hemolysis).

-

Incubate the tubes at 37°C for 1-2 hours.

-

-

Measurement of Hemolysis:

-

Centrifuge the tubes at 1000 x g for 5 minutes.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis using the following formula:

-

% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

-

In Vivo Acute Toxicity Study

This protocol provides a general framework for an acute oral toxicity study in mice to determine the LD50 of this compound.

Logical Flow for In Vivo Acute Toxicity Study

Caption: Logical flow for an in vivo acute toxicity study of this compound in a mouse model.

-

Animals and Housing:

-

Use healthy young adult mice (e.g., BALB/c or Swiss albino), with an equal number of males and females.

-

House the animals in standard conditions with free access to food and water.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Dosing:

-

Divide the animals into several groups (e.g., 5-6 animals per group), including a control group.

-

Prepare different concentrations of purified this compound in a suitable vehicle (e.g., sterile water or PBS).

-

Administer a single dose of this compound to the treatment groups via oral gavage. The control group receives only the vehicle.

-

-

Observation:

-

Observe the animals continuously for the first few hours after dosing and then daily for 14 days.

-

Record any clinical signs of toxicity, such as changes in behavior, posture, breathing, and any signs of illness.

-

Record body weight at the beginning of the study and then regularly throughout the 14-day period.

-

Record any mortality.

-

-

Endpoint Analysis:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform a gross necropsy to examine for any abnormalities in the organs.

-

Collect major organs (e.g., liver, kidneys, spleen, heart, lungs), weigh them, and preserve them in formalin for histopathological examination.

-

-

Data Analysis:

-

The LD50 value can be calculated using appropriate statistical methods (e.g., probit analysis).

-

Cytokine Production Assay

This protocol describes how to measure the effect of this compound on the production of key cytokines (e.g., TNF-α, IL-6, IL-10) by macrophages.

Workflow for Cytokine Production Assay

Caption: Workflow for measuring cytokine production by macrophages in response to this compound stimulation.

-

Macrophage Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells into a 24-well plate at a density of approximately 5 x 10^5 cells per well and allow them to adhere overnight.

-

-

Stimulation:

-

Prepare different concentrations of purified this compound.

-

Remove the culture medium and replace it with fresh medium containing the different concentrations of this compound.

-

Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).

-

Incubate the plate for 24 hours.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

-

Measure the concentration of TNF-α, IL-6, and IL-10 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Determine the concentration of each cytokine in the samples by interpolating from the standard curve.

-

Conclusion

The available data, although limited, suggests that this compound and its derivatives have a favorable preliminary safety profile with low cytotoxicity to eukaryotic cells. However, a comprehensive immunological and toxicity assessment based on robust quantitative data is essential for its further development as a therapeutic or biopreservative agent. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these necessary investigations. Future studies should focus on generating specific data on the cytotoxicity, hemolytic activity, in vivo toxicity, and immunomodulatory effects of purified this compound to establish a complete safety and efficacy profile.

References

An In-depth Technical Guide to the Sakacin P Gene Cluster: Organization and Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic organization and regulatory mechanisms of the sakacin P gene cluster from Lactobacillus sakei. This compound is a pediocin-like class IIa bacteriocin that exhibits strong antimicrobial activity against various Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. Understanding the molecular biology of this compound production is crucial for its potential application as a natural food preservative and for the development of novel antimicrobial agents.

Organization of the this compound Gene Locus

The this compound genetic locus in Lactobacillus sakei Lb674 consists of two main gene clusters. The primary cluster, encoded on a 7.6 kb chromosomal DNA fragment, is responsible for the production of this compound and the cognate immunity.[1] A second, more recently identified operon located downstream of the primary cluster, encodes for the production of another bacteriocin, sakacin Q, and its immunity protein.

The Core spp Gene Cluster

The core this compound gene cluster comprises six genes arranged sequentially and transcribed in the same direction: sppK, sppR, sppA, spiA, sppT, and sppE.[1][2] The organization and functional roles of these genes are detailed below.

Table 1: Gene Organization of the Core this compound Cluster (GenBank Accession: Z48542)

| Gene | Size (bp) | Intergenic Region (bp) | Encoded Protein | Putative Function |

| sppK | 1347 | N/A | SppK | Histidine kinase (Sensor) |

| sppR | 639 | 11 | SppR | Response regulator (Effector) |

| sppA | 186 | 77 | SppA | This compound preprotein |

| spiA | 303 | 55 | SpiA | This compound immunity protein |

| sppT | 2139 | 100 | SppT | ABC transporter |

| sppE | 849 | 28 | SppE | Accessory transport protein |

Note: Gene sizes and intergenic regions are derived from the analysis of the GenBank sequence Z48542.

The Downstream sppQ Operon

Further investigation of the region downstream of the core spp cluster revealed an additional operon responsible for the production of a second bacteriocin, sakacin Q. This operon consists of four genes: sppQ, spiQ, orf4, and orf5.

Table 2: Gene Organization of the Downstream sppQ Operon (GenBank Accession: AJ844594)

| Gene | Size (bp) | Intergenic Region (bp) | Encoded Protein | Putative Function |

| sppQ | 165 | N/A | SppQ | Sakacin Q preprotein |

| spiQ | 183 | -1 (overlapping) | SpiQ | Sakacin Q immunity protein |

| orf4 | 327 | 53 | Orf4 | Unknown function |

| orf5 | 108 | 70 | Orf5 | Putative pseudoimmunity protein |

Note: Gene sizes and intergenic regions are derived from the analysis of the GenBank sequence AJ844594. The negative intergenic region for spiQ indicates an overlapping reading frame with sppQ.

Regulation of this compound Gene Expression

The production of this compound is tightly regulated by a quorum-sensing mechanism mediated by a three-component signal transduction system. This system ensures that bacteriocin production is induced only at a high cell density, coordinating the metabolic burden of bacteriocin synthesis with population size. The key components of this regulatory network are a secreted peptide pheromone, a membrane-bound histidine kinase (SppK), and a cytoplasmic response regulator (SppR).

The Three-Component Regulatory System

-

Inducing Peptide (IP): L. sakei constitutively produces a small peptide pheromone, also known as the inducing factor (IF), at a basal level. As the bacterial population grows, the extracellular concentration of this peptide increases.

-

Histidine Kinase (SppK): SppK is a transmembrane sensor protein. Upon binding of the inducing peptide to its extracellular domain, SppK undergoes a conformational change that triggers its autophosphorylation on a conserved histidine residue.

-

Response Regulator (SppR): The phosphoryl group from the activated SppK is then transferred to a conserved aspartate residue on the response regulator, SppR. Phosphorylated SppR acts as a transcriptional activator.

Transcriptional Activation

Activated SppR binds to specific DNA sequences within the promoter regions of the this compound operons, enhancing their transcription. The this compound locus contains at least four inducible promoters:

-

PsppA: Drives the expression of the sppA (this compound) and spiA (immunity) genes.

-

PsppT: Controls the transcription of the sppT and sppE transport genes.

-

PsppQ: Regulates the expression of the sppQ operon.

-

PorfX (now referred to as PsppQ): Initially identified as a promoter upstream of the sppQ operon.

Reporter gene assays have been used to assess the relative strengths of these promoters, providing insights into the transcriptional hierarchy of the system.

Table 3: Relative Promoter Strength in the this compound Locus

| Promoter | Reporter Gene Assay Result (Relative Activity) | Reference |

| PsppA | High | Mathiesen et al., 2005 |

| PsppQ | Moderate | Mathiesen et al., 2005 |

| Porf4 | Low | Mathiesen et al., 2005 |

Note: The data represents a qualitative summary of reporter gene expression studies. Specific fold-changes are not available in the cited literature.

The following diagram illustrates the regulatory pathway of the this compound gene cluster.

Experimental Protocols

This section outlines the general methodologies employed in the study of the this compound gene cluster. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Gene Cloning and Plasmid Construction

Standard molecular cloning techniques are used to manipulate the genes of the this compound cluster. A common strategy involves the use of a two-plasmid expression system in a heterologous host such as Lactobacillus sakei Lb790, which does not produce this compound.

Experimental Workflow:

Key Methodological Points:

-

Vector Backbone: A common shuttle vector capable of replicating in both E. coli (for ease of cloning) and Lactobacillus is typically used.

-

Promoter: The gene of interest is often cloned downstream of an inducible or constitutive promoter native to the expression host or from another bacteriocin system (e.g., the sakacin A promoter, PsapA).

-

Transformation: Electroporation is the standard method for introducing plasmids into Lactobacillus sakei.

RNA Isolation and Northern Blot Analysis

Northern blotting is employed to determine the transcript sizes of the this compound operons and to analyze their expression under different conditions.

Experimental Workflow:

Key Methodological Points:

-

RNA Isolation: Due to the thick cell wall of Gram-positive bacteria, a pre-treatment step with lysozyme and mutanolysin is often required to efficiently lyse the cells before RNA extraction.

-

Probe Labeling: DNA probes specific to the genes of interest are typically labeled with radioactive isotopes (e.g., 32P) or non-radioactive labels (e.g., digoxigenin).

-

Hybridization: The labeled probe is incubated with the membrane, allowing it to anneal to its complementary RNA sequence.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive method for quantifying gene expression levels. While specific RT-qPCR data for the this compound gene cluster is not extensively published, the following represents a general approach.

Experimental Workflow:

Key Methodological Points:

-

Primer Design: Primers must be designed to specifically amplify the target genes.

-

Reference Genes: One or more stably expressed reference genes are required for normalization of the data.

-

Data Analysis: The relative expression of the target genes is typically calculated using the ΔΔCt method.

Conclusion

The this compound gene cluster of Lactobacillus sakei is a well-characterized system for bacteriocin production. Its genetic organization and sophisticated regulatory network provide a valuable model for understanding antimicrobial peptide synthesis in lactic acid bacteria. The detailed knowledge of this system, as outlined in this guide, is essential for researchers and professionals aiming to harness the potential of this compound in food preservation and drug development. Further research focusing on the quantitative aspects of gene expression and the molecular details of protein-DNA interactions will undoubtedly provide deeper insights into the intricate regulation of this potent antimicrobial peptide.

References

Transcriptional Regulation of the Sakacin P Operon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacin P is a class IIa bacteriocin produced by certain strains of Lactobacillus sakei. It exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a subject of significant interest in food preservation and as a potential therapeutic agent. The production of this compound is a tightly regulated process, governed by a complex transcriptional network that ensures its synthesis is responsive to cell density and environmental cues. This technical guide provides an in-depth overview of the transcriptional regulation of the this compound operon, detailing the molecular components, signaling pathways, and experimental methodologies used to elucidate this system.

Core Regulatory Mechanism: A Three-Component System

The transcriptional regulation of the this compound operon is primarily controlled by a three-component signal transduction system, a sophisticated form of quorum sensing. This system ensures that the significant metabolic investment in bacteriocin production occurs only when the bacterial population reaches a density sufficient for the bacteriocin to be effective. The genetic determinants for this compound production are organized into three main gene clusters, each preceded by an inducible promoter.[1]

1. The Regulatory Gene Cluster (sppIP-sppK-sppR): This operon encodes the key components of the signal transduction cascade.

- sppIP: Encodes the inducing peptide pheromone (IP), a signaling molecule that is secreted into the extracellular environment.[2]

- sppK: Encodes a membrane-bound histidine protein kinase (HPK), which acts as the receptor for the inducing peptide.[1]

- sppR: Encodes a cytoplasmic response regulator (RR), which, upon activation, functions as a transcriptional activator.[1]

2. The this compound Structural and Immunity Gene Cluster (sppA-spiA): This cluster is responsible for the production of the bacteriocin and the protection of the producer cell.

- sppA: The structural gene for the this compound preprotein.[1]

- spiA: Encodes the immunity protein, which protects the producer strain from the action of its own bacteriocin.[1]

3. The Transport and Processing Gene Cluster (sppT-sppE): This operon encodes the machinery for the secretion and processing of this compound.

The entire this compound gene cluster, comprising sppK, sppR, sppA, spiA, sppT, and sppE, is transcribed in the same direction.[3] Deletion and frameshift mutation analyses have confirmed that sppK, sppT, and sppE are essential for this compound production.[3]

Signaling Pathway and Transcriptional Activation

The regulation of the this compound operon is initiated by the basal level expression of the regulatory operon, leading to a low concentration of the inducing peptide (IP) in the environment. As the bacterial population grows, the concentration of IP increases.

-

Sensing: At a threshold concentration, the inducing peptide binds to the extracellular sensor domain of the histidine kinase, SppK.

-

Autophosphorylation: This binding event triggers a conformational change in SppK, leading to its autophosphorylation on a conserved histidine residue, utilizing ATP as the phosphate donor.

-

Phosphotransfer: The phosphoryl group is then transferred from SppK to a conserved aspartate residue on the response regulator, SppR.

-

Transcriptional Activation: Phosphorylated SppR (SppR-P) undergoes a conformational change that increases its affinity for specific DNA sequences within the promoter regions of the this compound operons (PsppA, PsppIP, and PsppT).

-

Gene Expression: The binding of SppR-P to these promoters activates the transcription of the structural and immunity genes (sppA and spiA), the transport genes (sppT and sppE), and, importantly, the regulatory genes themselves (sppIP, sppK, and sppR). This creates a positive feedback loop, rapidly amplifying the production of this compound once the induction threshold is reached.

Quantitative Analysis of Promoter Strength

The relative strength of the promoters within the this compound and the related sakacin Q operons has been quantitatively assessed using a β-glucuronidase (GUS) reporter gene system. The results provide insights into the expression levels driven by each promoter.

| Plasmid/Construct | Description | GUS Activity (Miller Units) |

| pGM112G | Negative control | 4 ± 3 |

| pGM204 | In-frame fusion of gusA to the 22nd amino acid of presakacin Q | 244 ± 17 |

| pGM201 | In-frame fusion of gusA to spiQ; nonsense mutation in sppQ | 6 ± 2 |

Data adapted from a study on the sakacin Q operon, which is also under the control of the spp regulatory genes.[1]

The promoter Porf4 has been shown to be an inducible promoter, but it is approximately 10 times weaker than the two bacteriocin promoters in the spp gene cluster, PsppQ and PsppA.[1]

Experimental Protocols

The elucidation of the transcriptional regulation of the this compound operon has relied on a variety of molecular biology techniques. Detailed methodologies for key experiments are provided below.

Reporter Gene Assay (β-Glucuronidase)

This assay is used to quantify the activity of the this compound promoters.

1. Strain and Plasmid Construction:

- The promoter region of interest (e.g., PsppA) is cloned upstream of a promoterless β-glucuronidase (gusA) reporter gene in an appropriate Lactobacillus expression vector.

- The resulting plasmid is transformed into a suitable host strain, such as Lactobacillus sakei Lb790, which may also harbor a second plasmid providing the regulatory proteins SppK and SppR if they are not present on the reporter plasmid.

2. Culture Growth and Induction:

- Overnight cultures of the recombinant Lactobacillus strain are diluted to an optical density at 600 nm (OD600) of approximately 0.1 in MRS broth.

- For inducible systems, the synthetic inducing peptide (IP-673) is added to the culture at the desired concentration during the exponential growth phase.

3. Sample Collection and Cell Lysis:

- Aliquots of the culture are harvested at various time points.

- The cells are washed with GUS buffer (e.g., 100 mM sodium phosphate, 2.5 mM EDTA, pH 6.0).

- Cell lysis is achieved by mechanical disruption, for example, using a bead beater with silica beads.

4. β-Glucuronidase Assay:

- The cell-free extract is incubated with a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide (PNPG), at 37°C.

- The reaction is stopped by adding a solution that raises the pH (e.g., Na2CO3).

- The amount of p-nitrophenol released is quantified by measuring the absorbance at 420 nm.

5. Calculation of Activity:

- β-Glucuronidase activity is typically expressed in Miller units, calculated using the following formula:

- Miller Units = (1000 × A420) / (t × V × OD600)

- Where:

- A420 is the absorbance at 420 nm.

- t is the reaction time in minutes.

- V is the volume of the culture used in the assay in milliliters.

- OD600 is the optical density of the culture at 600 nm.

Start [label="Start: Recombinant Lactobacillus with Promoter-gusA fusion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Culture [label="1. Culture Growth\n(e.g., MRS broth, 30°C)", fillcolor="#FBBC05", fontcolor="#202124"];

Induction [label="2. Induction with Peptide Pheromone\n(if applicable)", fillcolor="#FBBC05", fontcolor="#202124"];

Harvest [label="3. Harvest Cells\n(Centrifugation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Lysis [label="4. Cell Lysis\n(e.g., Bead Beating)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Assay [label="5. Incubate Lysate with Substrate\n(e.g., PNPG at 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Stop [label="6. Stop Reaction\n(e.g., add Na2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Measure [label="7. Measure Absorbance at 420 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Calculate [label="8. Calculate GUS Activity\n(Miller Units)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Culture;

Culture -> Induction;

Induction -> Harvest;

Harvest -> Lysis;

Lysis -> Assay;

Assay -> Stop;

Stop -> Measure;

Measure -> Calculate;

}

Northern Blot Analysis

Northern blotting is employed to detect and quantify the transcripts of the this compound operon genes.

1. RNA Isolation:

- Total RNA is isolated from Lactobacillus sakei cultures grown to the desired cell density.

- To protect RNA from degradation, a reagent such as RNAprotect Bacteria Reagent (Qiagen) can be used.

- Cells are pre-treated with lysozyme and mutanolysin to ensure efficient lysis before proceeding with a standard RNA isolation kit (e.g., RNeasy Kit, Qiagen).

2. Denaturing Agarose Gel Electrophoresis:

- A specific amount of total RNA (e.g., 2 µg) is separated on a denaturing agarose gel containing formaldehyde to prevent the formation of secondary structures.

3. Blotting:

- The separated RNA is transferred from the gel to a nylon membrane.

4. Probe Preparation and Hybridization:

- A DNA probe specific to the gene of interest (e.g., sppA) is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., DIG-dUTP).

- The membrane is pre-hybridized to block non-specific binding sites and then hybridized with the labeled probe.

5. Washing and Detection:

- The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.

- The hybridized probe is detected by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of the response regulator SppR to the promoter regions of the this compound operons.

1. Probe Preparation:

- A DNA fragment corresponding to the promoter region of interest (e.g., PsppA) is generated, typically by PCR.

- The probe is end-labeled with a radioactive isotope (e.g., 32P-ATP using T4 polynucleotide kinase) or a fluorescent dye.

2. Binding Reaction:

- The labeled DNA probe is incubated with purified SppR protein (or cell extracts containing SppR) in a binding buffer. The binding buffer typically contains components to stabilize the protein and reduce non-specific binding, such as glycerol, a non-specific competitor DNA (e.g., poly(dI-dC)), and salts.

- For competition assays, an excess of unlabeled specific or non-specific competitor DNA is included in the binding reaction.